molecular formula C13H11ClFNO2S B10964356 2-chloro-4-fluoro-N-(4-methylphenyl)benzenesulfonamide

2-chloro-4-fluoro-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B10964356
M. Wt: 299.75 g/mol
InChI Key: ABSZIHHGWAAZDZ-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of chloro and fluoro substituents on the benzene ring enhances the compound’s reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide typically involves the sulfonation of 2-chloro-4-fluoroaniline followed by a coupling reaction with 4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for reagent addition and temperature control can further optimize the process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

    Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl sulfonamides.

Scientific Research Applications

2-Chloro-4-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal chemistry: It is used as a building block for the synthesis of antimicrobial agents and other pharmaceuticals.

    Biological studies: The compound’s biological activity is studied to understand its potential as an enzyme inhibitor or receptor antagonist.

    Industrial applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoroaniline: A precursor in the synthesis of the target compound.

    4-Methylbenzenesulfonyl chloride: Another precursor used in the synthesis.

    Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.

Uniqueness

2-Chloro-4-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and potential biological activity. This makes it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C13H11ClFNO2S

Molecular Weight

299.75 g/mol

IUPAC Name

2-chloro-4-fluoro-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H11ClFNO2S/c1-9-2-5-11(6-3-9)16-19(17,18)13-7-4-10(15)8-12(13)14/h2-8,16H,1H3

InChI Key

ABSZIHHGWAAZDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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